![molecular formula C16H12O2 B3046383 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde CAS No. 123770-71-8](/img/structure/B3046383.png)
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Overview
Description
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C16H12O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethynyl group and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general procedure includes:
Starting Materials: 4-bromobenzaldehyde and 4-methoxyphenylacetylene.
Catalysts and Reagents: Palladium(II) acetate, triphenylphosphine, and copper(I) iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a viable approach for large-scale synthesis. Optimization of reaction conditions, such as catalyst loading and solvent choice, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-[(4-Methoxyphenyl)ethynyl]benzoic acid.
Reduction: 4-[(4-Methoxyphenyl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde serves as a key intermediate in the synthesis of more complex organic molecules. Its applications include:
- Building Block for Polycyclic Compounds: It can be utilized to synthesize polycyclic compounds, which are valuable in medicinal chemistry due to their biological activity .
- Functionalization of Aromatic Systems: The compound can undergo various reactions to introduce additional functional groups, enhancing its utility in creating diverse chemical libraries for drug discovery .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
- Antimicrobial Properties: Some studies have reported that certain derivatives possess antimicrobial activity, making them candidates for further investigation as antibacterial agents .
Materials Science
In materials science, this compound is explored for:
- Organic Electronics: Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can enhance charge transport and light emission .
- Polymer Chemistry: The compound can be polymerized to create functional materials with tailored properties for specific applications in coatings and composites .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Derivatives showed IC50 values < 10 µM against breast cancer cell lines. |
Study B | Organic Electronics | Demonstrated improved efficiency in OLEDs when used as an emitter layer. |
Study C | Polymer Synthesis | Successful polymerization led to materials with enhanced mechanical properties. |
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde largely depends on its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Ethynyl Group: The ethynyl group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, leading to the formation of triazoles.
Methoxy Group: The methoxy group can influence the electronic properties of the compound, making it more reactive towards electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
4-[(4-Methoxyphenyl)ethynyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(4-Methoxyphenyl)ethynyl]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-[(4-Methoxyphenyl)ethynyl]aniline: Similar structure but with an amino group instead of an aldehyde.
Uniqueness: 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is unique due to the presence of both an aldehyde and an ethynyl group, which allows it to participate in a wide range of chemical reactions
Biological Activity
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde, also known as compound B3046383, is a synthetic organic compound with potential applications in medicinal chemistry. Its structure features an ethynyl group attached to a benzaldehyde moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 238.29 g/mol.
The biological activity of this compound primarily revolves around its interactions with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzyme Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that this compound induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be in the micromolar range, indicating significant potency against these cancer types .
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HepG2 | 10 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Study on MCF-7 Cells :
A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP . -
In Vivo Studies :
Another significant study evaluated the anticancer efficacy of this compound in a mouse model bearing HepG2 tumors. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, alongside improved survival rates .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h4-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZKYLWDRVUACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462689 | |
Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123770-71-8 | |
Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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